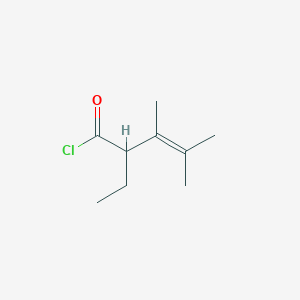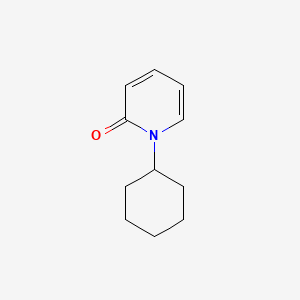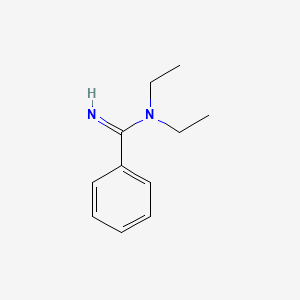
Benzenecarboximidamide, N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidamide, N,N-diethyl- is an organic compound with the molecular formula C11H16N2. It is a derivative of benzenecarboximidamide, where the hydrogen atoms on the nitrogen are replaced by diethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenecarboximidamide, N,N-diethyl- can be synthesized through the condensation of benzoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of benzenecarboximidamide, N,N-diethyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the diethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzonitrile or benzamide.
Reduction: Formation of diethylamine and benzylamine.
Substitution: Formation of substituted benzenecarboximidamides.
Scientific Research Applications
Benzenecarboximidamide, N,N-diethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of benzenecarboximidamide, N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The compound may also interact with cellular pathways, leading to changes in gene expression or protein function .
Comparison with Similar Compounds
Similar Compounds
Benzenecarboximidamide: The parent compound without diethyl substitution.
N,N-Dimethylbenzenecarboximidamide: A similar compound with methyl groups instead of ethyl groups.
N,N-Diethylbenzamide: A structurally related compound with an amide functional group instead of an imidamide
Uniqueness
Benzenecarboximidamide, N,N-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The diethyl groups enhance its lipophilicity and may influence its binding affinity to molecular targets compared to other similar compounds .
Properties
CAS No. |
50458-37-2 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N,N-diethylbenzenecarboximidamide |
InChI |
InChI=1S/C11H16N2/c1-3-13(4-2)11(12)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
BHFLGKKPKQIPAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



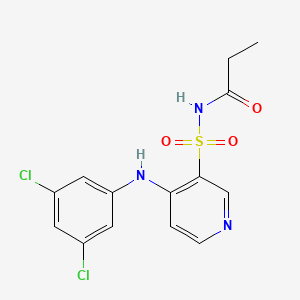
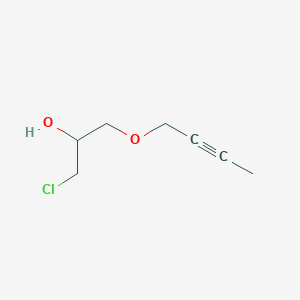
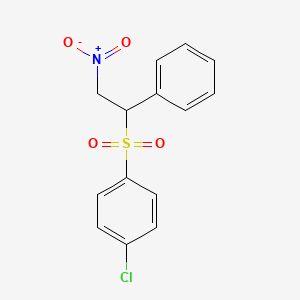
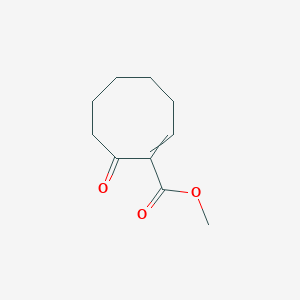
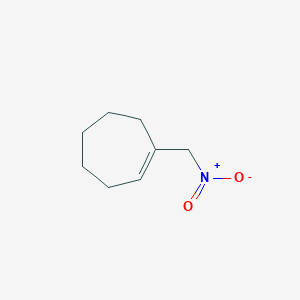
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)
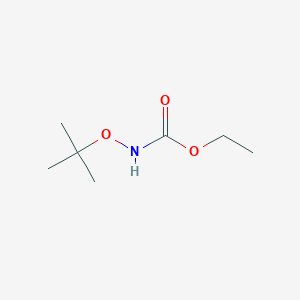

![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
